N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a unique structure with two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps. One common route starts with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and fluoroethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the two pyrazole rings under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated pyrazole rings.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Bisacodyl related compound C: A pharmaceutical secondary standard.
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole structure and the presence of both difluoromethyl and fluoroethyl groups
Properties
Molecular Formula |
C10H12F3N5 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12F3N5/c11-2-4-17-7-8(5-16-17)14-6-9-1-3-15-18(9)10(12)13/h1,3,5,7,10,14H,2,4,6H2 |
InChI Key |
GIHRLHOVYSFQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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